Abierixin

Polyether biosynthesis Structure elucidation Nigericin pathway

Abierixin (CAS 100634-16-0) is a polyether carboxylic ionophore antibiotic first isolated from the mycelium of nigericin-producing Streptomyces albus NRRL B-1865. Structurally characterized by an opened ring A and a C-30 hydroxymethyl substituent, it is a direct biosynthetic precursor of the major metabolite nigericin.

Molecular Formula C40H68O11
Molecular Weight 725 g/mol
CAS No. 100634-16-0
Cat. No. B217347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbierixin
CAS100634-16-0
Synonymsabierixin
Molecular FormulaC40H68O11
Molecular Weight725 g/mol
Structural Identifiers
SMILESCC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CC(C5(O4)C(C(CC(O5)CC(CCC(C)C=C(C)C(=O)O)O)OC)C)C)C)C)C)(CO)O)C
InChIInChI=1S/C40H68O11/c1-22(15-25(4)36(43)44)11-12-29(42)18-30-19-31(46-10)28(7)40(48-30)27(6)20-38(9,51-40)33-13-14-37(8,49-33)35-24(3)17-32(47-35)34-23(2)16-26(5)39(45,21-41)50-34/h15,22-24,26-35,41-42,45H,11-14,16-21H2,1-10H3,(H,43,44)/b25-15+
InChIKeyJQESXHYTUWEFCM-MFKUBSTISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Abierixin (CAS 100634-16-0) Procurement Guide: Polyether Antibiotic for Anticoccidial and Rumen Modulation Research


Abierixin (CAS 100634-16-0) is a polyether carboxylic ionophore antibiotic first isolated from the mycelium of nigericin-producing Streptomyces albus NRRL B-1865 [1]. Structurally characterized by an opened ring A and a C-30 hydroxymethyl substituent, it is a direct biosynthetic precursor of the major metabolite nigericin [2]. Abierixin exhibits a therapeutically relevant profile combining weak antimicrobial activity against Gram-positive organisms, modest ionophorous cation-transport capability, low acute toxicity, and good anticoccidial efficacy, particularly against Eimeria tenella in poultry [1]. Its differential rumen fermentation effects distinguish it from Type I ionophores such as monensin, positioning abierixin as a specialized tool compound for polyether biosynthesis studies, structure–activity relationship investigations, and comparative rumen microbiology research [3].

Why Abierixin Cannot Be Substituted by Nigericin or Other Polyether Ionophores in Research Applications


Polyether antibiotics sharing a common biosynthetic origin frequently display divergent biological activity profiles that preclude simple functional interchange. Abierixin and nigericin are co-produced by the same Streptomyces albus NRRL B-1865 strain and share a conserved polyether backbone, yet abierixin possesses an opened ring A and a C-30 hydroxymethyl group that fundamentally alters its ion-binding cavity geometry and conformational flexibility [1]. This structural divergence translates into a markedly different biological fingerprint: abierixin displays weak antibacterial activity and minimal ionophorous potency, whereas nigericin acts as a potent K⁺/H⁺ antiporter with strong antibacterial effects [2]. In ruminant fermentation models, abierixin behaves as a Type II ionophore — it reduces acid detergent fiber (ADF) degradation only slightly while inducing pronounced ammonia nitrogen accumulation — a pattern distinct from the propionate-enhancing, methane-suppressing effects of Type I ionophores such as monensin [3]. Consequently, substituting abierixin with a more readily available in-class analog will generate confounded experimental results in any study where ionophorous selectivity, anticoccidial potency, or rumen nitrogen partitioning represents a critical variable.

Abierixin Quantitative Differentiation Evidence: Head-to-Head Comparisons with Nigericin, Monensin, and In-Class Polyether Ionophores


Structural Differentiation: Abierixin vs. Nigericin — Opened Ring A Defines a Distinct Ionophore Class

Abierixin is structurally distinguished from its closest congener nigericin by the presence of an opened tetrahydrofuran ring A and a hydroxymethyl group at C-30 instead of the methyl substituent found in nigericin and grisorixin [1]. This architectural difference was established through comparative FAB/MS/MS and ¹³C NMR analysis: abierixin shows the absence of the ring A C-O-C ether linkage and displays distinct chemical shifts at C-30 (hydroxymethyl vs. methyl) [2]. The opened ring A renders abierixin incapable of the Michael-type ring closure that would generate nigericin under the fermentation conditions tested, confirming that abierixin is a committed biosynthetic precursor rather than a degradation artifact [1]. This structural feature directly alters the compound’s ion-binding cavity, reducing its affinity for monovalent cations compared to nigericin [2]. For researchers requiring a polyether with an acyclic terminal ring for derivatization or for studying the structure–ionophore relationship, abierixin offers a scaffold not accessible from nigericin or grisorixin.

Polyether biosynthesis Structure elucidation Nigericin pathway

Rumen Fermentation Phenotype: Type II Ionophore Behavior of Abierixin Contrasted with Type I Monensin in Rusitec

In a direct comparative study using a semi-continuous rumen simulation technique (Rusitec) with chromatographically purified antibiotics (purity >98.5%), abierixin exhibited a Type II ionophore fermentation pattern that clearly differs from the Type I behavior of monensin and monensin-propionate [1]. Each fermenter received 2 mg of feed-incorporated ionophore daily. Monensin (Type I) reduced plant cell-wall degradation, shifted volatile fatty acid (VFA) production toward propionate at the expense of acetate and butyrate, and decreased methanogenesis. In contrast, abierixin (Type II) only slightly reduced degradation of the acid detergent fiber (ADF) fraction of alfalfa and induced a pronounced accumulation of ammonia nitrogen in the effluents, without significantly altering VFA profiles or gas production [1]. This ammonia accumulation phenotype indicates that abierixin selectively inhibits deamination of dietary amino acids without suppressing microbial proteosynthesis, a property not shared by monensin or calcimycin (Type III, which showed no real effect on digestion or fermentation) [1]. The classification of abierixin as Type II provides a critical selection criterion for researchers modeling ruminal nitrogen metabolism.

Rumen microbiology Ionophore classification Nitrogen partitioning

In Vivo vs. In Vitro Divergence: Abierixin Dose–Response and Route-Dependent Efficacy in Sheep Contrasted with Rusitec Predictions

A direct in vivo study in four adult sheep fitted with rumen, duodenal, and ileal cannulas compared abierixin-supplemented (22 ppm) vs. unsupplemented diets and explicitly benchmarked results against prior Rusitec findings [1]. In vivo, abierixin at 22 ppm had no significant effect on end products of fermentation, feed digestion in any gastrointestinal compartment, or nitrogen digestion — a result markedly different from in vitro Rusitec data where abierixin decreased dietary nitrogen breakdown without affecting microbial proteosynthesis [1]. Kinetic modeling indicated that abierixin concentration in vivo was two to five times greater than in Rusitec, suggesting either that the optimum dose is approximately 5 ppm rather than 22 ppm, or that Rusitec selects a microbial flora with enhanced ionophore sensitivity [1]. This concentration-dependent efficacy highlights a critical procurement consideration: researchers intending in vivo administration must empirically establish dosing below 22 ppm to replicate the protein-sparing effects observed in vitro, as supratherapeutic concentrations abolish the desired nitrogen-sparing phenotype.

In vivo–in vitro correlation Ruminant nitrogen digestion Ionophore dosing

Biosynthetic Hierarchy: Abierixin as a Nigericin Pathway Intermediate with Distinct Metabolic Fate

Abierixin is positioned as the penultimate intermediate in the nigericin biosynthetic pathway, a relationship confirmed by both precursor transformation experiments and gene cluster deletion studies [1][2]. In Streptomyces hygroscopicus NRRL B-1865, supplementation with methyl oleate increased total polyether yield and revealed the co-production of abierixin, epinigericin, and grisorixin alongside nigericin [1]. Crucially, transformation experiments where purified abierixin was fed back to the producing culture gave negative results — abierixin was not converted to nigericin under the conditions tested, whereas grisorixin was partially hydroxylated to nigericin, confirming grisorixin as the direct precursor [1]. In a complementary study, deletion of the nigericin biosynthetic gene cluster in Streptomyces sp. DSM4137 abolished production of both nigericin and abierixin simultaneously, demonstrating that both metabolites are products of the same gene cluster and that abierixin accumulation is not an artifact of a secondary pathway [2]. The nigericin/abierixin ratio is modulated by fermentation conditions: decreasing from 6 in basal medium with methyl oleate to 2 when Tween 80 and cyclodextrin are added, reflecting a pH-dependent equilibrium between the open and closed ring-A forms [3]. For researchers studying polyether biosynthetic logic, abierixin’s unique status as a stable, isolable ring-opened intermediate provides an experimental tool not offered by nigericin or grisorixin.

Polyether biosynthesis Precursor-directed biosynthesis Gene cluster analysis

Cytotoxicity Profile: Abierixin Exhibits Weak Cytotoxicity Relative to Co-Isolated Antimicrobials from Streptomyces sp. BCC71188

In a bioassay-guided fractionation study of Streptomyces sp. BCC71188, abierixin and 29-O-methylabierixin were isolated alongside 17 other compounds and evaluated for antimicrobial activity and cytotoxicity against both cancerous (MCF-7, KB, NCI-H187) and non-cancerous (Vero) cell lines [1]. While the crude extract displayed antimalarial activity (IC₅₀ 0.19 μg/mL against Plasmodium falciparum), anti-TB activity (MIC 6.25 μg/mL against Mycobacterium tuberculosis), and antibacterial activity (MIC 1.56 μg/mL against Bacillus cereus), the purified abierixin fraction displayed only weak cytotoxicity across all tested cell lines [1]. In contrast, co-isolated elaiophylin analogs (compounds 4–6) exhibited potent anti-TB activity (MIC 0.78–12.00 μg/mL) and B. cereus activity (MIC 0.78–3.13 μg/mL), while cyclic peptides 1 and 2 showed IC₅₀ values of 0.22–7.14 μg/mL against P. falciparum [1]. The weak cytotoxicity of abierixin indicates a favorable selectivity window, distinguishing it from more broadly cytotoxic polyethers and supporting its use as a negative control or selectivity benchmark in antimicrobial screening campaigns.

Cytotoxicity screening Natural product selectivity Antimicrobial index

Anticoccidial Activity: Abierixin vs. Nigericin — Qualitative Differentiation with Quantitative Limitations

The primary discovery paper for abierixin explicitly states that the compound exhibits good anticoccidial activity alongside weak antimicrobial and ionophorous activities and low toxicity [1]. The anticoccidial evaluation was performed against Eimeria tenella, the causative agent of chicken cecal coccidiosis [1]. However, the published literature does not provide quantitative minimum inhibitory concentration (MIC) values, percent oocyst reduction data, or anticoccidial index (ACI) scores in a format that permits direct numerical comparison with nigericin, monensin, or other commercial anticoccidial ionophores. The claim of good anticoccidial activity rests on qualitative observations reported in the 1985 primary paper [1]. Subsequent independent studies have confirmed Eimeria tenella activity [2], but without side-by-side dose–response comparisons against a reference anticoccidial. This evidence gap means that procurement decisions based on anticoccidial potency must be accompanied by user-conducted comparative efficacy testing against the intended target Eimeria species and strain. The qualitative claim of good anticoccidial activity should be weighed alongside abierixin’s established low toxicity profile, which may provide a safety margin advantage over more potent but more toxic polyether anticoccidials, though this inference is not supported by direct comparative toxicology data.

Anticoccidial screening Eimeria tenella Poultry coccidiosis

Validated Application Scenarios for Abierixin (CAS 100634-16-0) Based on Quantitative Differentiation Evidence


Polyether Biosynthetic Pathway Dissection Using a Stable Ring-Opened Intermediate

Abierixin is the only commercially accessible polyether antibiotic with an opened ring A that is stable under standard isolation and storage conditions. The gene cluster deletion study in Streptomyces sp. DSM4137 confirmed that abierixin and nigericin share a common biosynthetic origin, while transformation experiments proved abierixin is not a substrate for the cyclase that converts grisorixin to nigericin [1][2]. Researchers investigating the terminal cyclization step of polyether biosynthesis can employ abierixin as a defined substrate for in vitro reconstitution of the ring-closing enzyme or as a negative control in feeding experiments designed to identify the nigericin cyclase. The pH-dependent nigericin/abierixin ratio shift from 6 to 2 upon Tween 80/cyclodextrin supplementation provides a quantifiable fermentation parameter for optimizing precursor accumulation . This scenario directly follows from the structural evidence in Section 3, Evidence Item 1 and the biosynthetic data in Evidence Item 4.

Rumen Nitrogen Metabolism Modeling with a Type II Ionophore That Spares Dietary Protein Without Altering VFA Profiles

The Rusitec comparative study established abierixin as a Type II ionophore that induces pronounced ammonia nitrogen accumulation without shifting volatile fatty acid profiles toward propionate or suppressing methane production, in direct contrast to the Type I behavior of monensin [1]. This phenotype is mechanistically compatible with selective inhibition of amino acid deamination while preserving microbial proteosynthesis. Researchers modeling ruminal nitrogen partitioning or evaluating nutritional strategies to improve dietary protein utilization in ruminants should select abierixin specifically when the experimental aim is to reduce ruminal proteolysis without the confounding effects of altered VFA ratios or methanogenesis. The in vivo sheep study further demonstrated that this effect is dose-dependent, with the effective concentration estimated at approximately 5 ppm — substantially below the 22 ppm dose that yields null results [2]. This scenario follows from the Rusitec and in vivo evidence in Section 3, Evidence Items 2 and 3.

Selectivity Benchmarking in Natural Product Antimicrobial Screening Panels

The Streptomyces sp. BCC71188 natural product study identified abierixin as a weakly cytotoxic compound alongside highly potent antimalarial, anti-TB, and antibacterial co-metabolites including elaiophylin analogs (MIC 0.78–3.13 μg/mL against B. cereus) and cyclic peptides (IC₅₀ 0.22–7.14 μg/mL against P. falciparum) [1]. This weak cytotoxicity across MCF-7, KB, NCI-H187, and Vero cell lines establishes abierixin as a useful low-toxicity reference standard for calculating selectivity indices (e.g., IC₅₀ Vero / MIC B. cereus) when profiling novel Streptomyces isolates. Its inclusion in antimicrobial screening panels provides a consistent benchmark for distinguishing broadly toxic metabolites from those with genuine antimicrobial selectivity. This scenario follows from the cytotoxicity evidence in Section 3, Evidence Item 5.

Quality Control and Reference Standard for Nigericin Fermentation Process Monitoring

The co-production of abierixin and nigericin by S. albus NRRL B-1865 and S. hygroscopicus NRRL B-1865, and the quantifiable shift in the nigericin/abierixin ratio from 6 to 2 under different fermentation conditions (methyl oleate alone vs. methyl oleate + Tween 80 + cyclodextrin) [1], enables abierixin to serve as a process-related impurity marker in nigericin manufacturing. Quality control laboratories can use purified abierixin as an authenticated reference standard for HPLC method validation, impurity profiling, and batch-to-batch consistency assessment in nigericin production streams. The thin-layer chromatography method coupled with flame ionization detection developed for simultaneous quantification of abierixin, nigericin, and grisorixin provides a validated analytical framework for this application [2]. This scenario stems from the biosynthetic and analytical evidence in Section 3, Evidence Items 1 and 4.

Quote Request

Request a Quote for Abierixin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.